Cobalt(2+);4-oxopent-2-en-2-olate
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Overview
Description
It is a purple crystalline solid that is soluble in organic solvents such as methanol and ethanol but slightly soluble in water . This compound is widely used in various fields due to its catalytic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+);4-oxopent-2-en-2-olate can be synthesized by reacting cobalt(II) chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent under an inert atmosphere to prevent oxidation . The general reaction is as follows:
CoCl2+2C5H8O2+2NaOH→Co(C5H7O2)2+2NaCl+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states.
Substitution: Ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands such as phosphines or amines can be used under mild conditions
Major Products
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt(0) or cobalt(I) complexes.
Substitution: New cobalt complexes with different ligands
Scientific Research Applications
Cobalt(2+);4-oxopent-2-en-2-olate is utilized in several scientific research applications:
Chemistry: As a catalyst in organic synthesis, particularly in oxidation and polymerization reactions
Biology: Investigated for its potential in enzyme mimetics and as a model for biological cobalt complexes.
Medicine: Explored for its anticancer properties and as a contrast agent in imaging.
Industry: Used as a drying agent in paints and inks, and as a precursor for cobalt-containing materials
Mechanism of Action
The mechanism by which cobalt(2+);4-oxopent-2-en-2-olate exerts its effects involves coordination chemistry principles. The cobalt ion can coordinate with various ligands, altering its oxidation state and electronic properties. This coordination ability allows it to act as a catalyst in various chemical reactions by stabilizing transition states and facilitating electron transfer .
Comparison with Similar Compounds
Similar Compounds
Cobalt(III) acetylacetonate: Similar structure but with cobalt in the +3 oxidation state.
Nickel(II) acetylacetonate: Similar ligand environment but with nickel instead of cobalt.
Iron(III) acetylacetonate: Similar ligand environment but with iron in the +3 oxidation state
Uniqueness
Cobalt(2+);4-oxopent-2-en-2-olate is unique due to its specific catalytic properties and stability in various oxidation states. Its ability to undergo reversible redox reactions makes it particularly valuable in catalytic applications .
Properties
IUPAC Name |
cobalt(2+);4-oxopent-2-en-2-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYYEGLZLFAFDI-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CoO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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